C5 Linker Length is Strategically Positioned in a Critical Window for Degradation Potency Based on AURKA PROTAC SAR
A structure-activity relationship (SAR) study on MK-5108-derived PROTACs targeting AURKA revealed that potent degradation is highly sensitive to linker length and composition. By modifying the exit vector on the thalidomide moiety and exploring different linkers, the study identified PROTACs with significant potency. Notably, altering the attachment point to the 5-position of thalidomide allowed for the identification of a potent AURKA degrader with a linker as short as 2 PEG units [1]. This finding underscores the importance of precise linker geometry and demonstrates that the C5 exit vector, as found in Thalidomide-O-C5-azide, is a validated starting point for achieving high degradation efficiency with shorter, more synthetically tractable linkers compared to alternatives that may require longer chains for comparable activity. The most potent degrader in this series achieved a DC50 of 3.9 nM [1].
| Evidence Dimension | Linker length optimization for degradation potency (DC50) |
|---|---|
| Target Compound Data | C5 exit vector on thalidomide moiety enables potent degradation with short linkers (e.g., 2 PEG units). |
| Comparator Or Baseline | Other exit vectors and linker lengths were explored in a SAR study. |
| Quantified Difference | The most potent PROTAC in the series, SK2188, achieved a DC50 of 3.9 nM and Dmax of 89% against AURKA [1]. |
| Conditions | PROTAC SAR study on MK-5108-derived degraders against AURKA in neuroblastoma cells [1]. |
Why This Matters
This data demonstrates that the C5 exit vector, characteristic of Thalidomide-O-C5-azide, is a structurally validated position that can support potent degradation activity with short linkers, offering a strategic advantage in designing PROTACs with favorable physicochemical properties.
- [1] Adhikari, B., et al. (2020). PROTAC-mediated degradation of AURKA: a structure-activity relationship study. ProteomeXchange Dataset PXD040391. View Source
